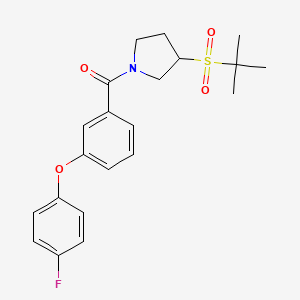
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases1.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not readily available in the search results. Further research or consultation with a chemical expert may be necessary to obtain detailed synthesis information.Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a tert-butylsulfonyl group, a pyrrolidin-1-yl group, and a 4-fluorophenoxy phenyl group. However, the specific structural details are not provided in the search results.Chemical Reactions Analysis
The exact chemical reactions involving this compound are not specified in the search results. It’s known that it acts as an inhibitor, suggesting it likely interacts with other molecules to block certain chemical reactions, but the specifics are not provided.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. It’s known that it has a molecular weight of 377.522, but other properties such as melting point, boiling point, solubility, and stability are not provided.Wissenschaftliche Forschungsanwendungen
Certainly! Let’s delve into the scientific research applications of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone . This compound contains a pyrrolidine ring, which is a versatile scaffold used by medicinal chemists to design biologically active compounds . Here are six unique applications:
-
Antibacterial Agents
-
Anti-Inflammatory Compounds
-
Silane Coupling Agents
-
Drug Design
-
Anti-Cancer Agents
-
Inflammation Modulators
Safety And Hazards
The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it, and it should be used in accordance with relevant regulations and guidelines.
Zukünftige Richtungen
Given its potential as a treatment for cancer and autoimmune diseases, future research on TAK-659 may focus on further preclinical and clinical testing, exploring its efficacy, safety, and optimal dosing. It may also be of interest to investigate its mechanism of action in more detail, and to explore potential synergies with other treatments1.
Eigenschaften
IUPAC Name |
(3-tert-butylsulfonylpyrrolidin-1-yl)-[3-(4-fluorophenoxy)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO4S/c1-21(2,3)28(25,26)19-11-12-23(14-19)20(24)15-5-4-6-18(13-15)27-17-9-7-16(22)8-10-17/h4-10,13,19H,11-12,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFJMGCIUFRMQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

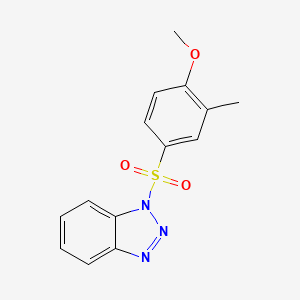
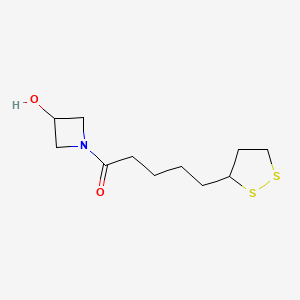
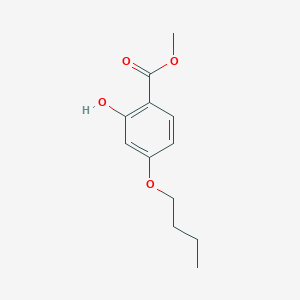
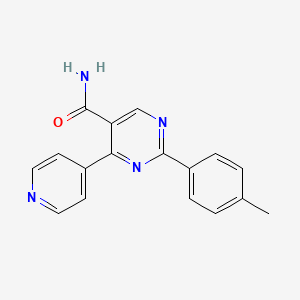
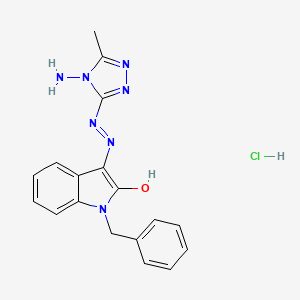
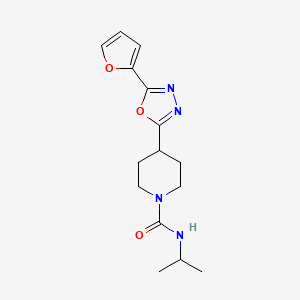
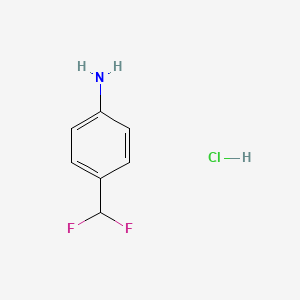
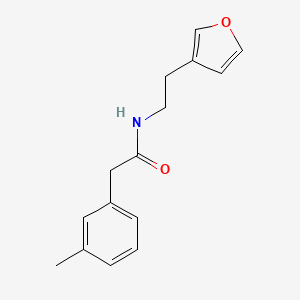
![4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2394289.png)
![5,6-dichloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2394290.png)
![N-(tert-butyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2394291.png)
![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2394292.png)
![N-(tert-butyl)-2-[4-(cyclohexylcarbonyl)piperazin-1-yl]-6-(4-ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2394293.png)
![2-[3-(5-bromo-6-methoxy-2-naphthyl)-4-methyl-1H-pyrazol-1-yl]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2394295.png)